molecular formula C5H6IN3O B13657188 4-Iodo-2-methoxypyrimidin-5-amine

4-Iodo-2-methoxypyrimidin-5-amine

Cat. No.: B13657188
M. Wt: 251.03 g/mol
InChI Key: YFQAUPWIJYUFRU-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxypyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C5H6IN3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxypyrimidin-5-amine typically involves the iodination of 2-methoxypyrimidin-5-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can produce N-oxides .

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxypyrimidin-5-amine is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields .

Properties

Molecular Formula

C5H6IN3O

Molecular Weight

251.03 g/mol

IUPAC Name

4-iodo-2-methoxypyrimidin-5-amine

InChI

InChI=1S/C5H6IN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3

InChI Key

YFQAUPWIJYUFRU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)I)N

Origin of Product

United States

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